Balanced Dual Inhibition vs. Donepezil (AChE‑Selective Reference)
AChE/BChE-IN-10 displays a nearly balanced inhibition of AChE and BChE, with an IC50 ratio (BChE/AChE) of approximately 2.7 [1]. In contrast, donepezil is a highly AChE‑selective inhibitor, exhibiting an IC50 for AChE of 6.7 nM and a BChE/AChE IC50 ratio of 405:1 [2][3].
| Evidence Dimension | AChE/BChE selectivity ratio (BChE IC50 / AChE IC50) |
|---|---|
| Target Compound Data | 2.67 |
| Comparator Or Baseline | Donepezil: 405 |
| Quantified Difference | ~150‑fold difference in selectivity ratio |
| Conditions | Enzymatic inhibition assays (IC50 values); sources: [1][2][3] |
Why This Matters
The balanced dual inhibition profile of AChE/BChE-IN-10 may confer a different pharmacological fingerprint compared to AChE‑selective agents, which is critical for researchers modeling cholinergic dysfunction where both enzymes contribute to acetylcholine hydrolysis.
- [1] MedChemExpress. AChE/BChE-IN-10 (Compound 7b) Product Datasheet. HY-151368. View Source
- [2] Probes & Drugs. Donepezil Hydrochloride (PD001165). View Source
- [3] Journal of Chromatography B (2018) 1092:350-358. DOI: 10.1016/j.jchromb.2018.06.023 View Source
